molecular formula C13H20N2O2S B2428664 N-benzylazepane-1-sulfonamide CAS No. 839681-40-2

N-benzylazepane-1-sulfonamide

Cat. No.: B2428664
CAS No.: 839681-40-2
M. Wt: 268.38
InChI Key: PPTLOZBPUPTMSI-UHFFFAOYSA-N
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Description

N-benzylazepane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and diuretic properties . The structure of this compound includes a benzyl group attached to an azepane ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylazepane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-benzylazepane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium hypochlorite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-benzylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.

Comparison with Similar Compounds

Uniqueness: N-benzylazepane-1-sulfonamide is unique due to its specific structural features, such as the azepane ring and benzyl group, which confer distinct chemical and biological properties. Unlike other sulfonamides, it has shown potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery programs.

Properties

IUPAC Name

N-benzylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTLOZBPUPTMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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